3-Methyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione
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Overview
Description
3-Methyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione is a purine derivative known for its potential therapeutic applications. This compound is a potent adenosine A2A receptor antagonist and has been studied for its various biochemical and physiological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione involves the reaction of 8-bromotheophylline with 3-phenylpropylamine, followed by the addition of propylamine and the subsequent removal of the bromine atom. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and phenylpropyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
3-Methyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione has been widely studied for its potential therapeutic applications. Some of its scientific research applications include:
Chemistry: Used as a tool to study adenosine A2A receptor antagonism.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential neuroprotective and anti-tumor effects.
Mechanism of Action
The compound acts as an adenosine A2A receptor antagonist, leading to an increase in dopamine release in the brain. This mechanism is thought to be responsible for its neuroprotective and anti-tumor effects. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione
- 3-Methyl-7-octyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione
Uniqueness
3-Methyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern and its potent activity as an adenosine A2A receptor antagonist. This makes it a valuable compound for studying the role of this receptor in various biological processes and for potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-(propylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-3-11-19-17-20-15-14(16(24)21-18(25)22(15)2)23(17)12-7-10-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3,(H,19,20)(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKLYBAMAFSAHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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